1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
Description
Significance in Organofluorine Chemistry
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene occupies a unique position in organofluorine chemistry due to its trifluoromethoxy (-OCF₃) group, a substituent known for enhancing metabolic stability and lipophilicity in bioactive molecules. The trifluoromethoxy moiety’s electron-withdrawing nature and low polarizability contribute to its utility in pharmaceuticals, agrochemicals, and materials science. In drug design, fluorinated groups like -OCF₃ improve cell penetration and resistance to oxidative metabolism, as seen in antiviral agents such as sofosbuvir and cancer therapeutics like gefitinib. This compound’s bromine substituent further enables cross-coupling reactions, expanding its role as a synthetic intermediate.
Historical Development of Halogenated Aromatic Ethers
The development of halogenated aromatic ethers traces back to early anesthesiology and pesticide research. Diethyl ether, a non-halogenated ether, was replaced by safer halogenated hydrocarbons like chloroform, but their toxicity and flammability drove innovation. The transition to ethers like isoflurane and sevoflurane marked a shift toward non-flammable, less toxic agents. In parallel, aromatic ethers with trifluoromethoxy groups emerged as key intermediates in agrochemicals and pharmaceuticals, exemplified by trifluralin and fluconazole. Recent advances in palladium-catalyzed C–O bond formation have streamlined access to such compounds, including this compound.
Properties
IUPAC Name |
1-bromo-3-butoxy-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJRXIZVGFAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682114 | |
| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221658-65-6 | |
| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 3-Butoxy-5-(trifluoromethoxy)benzene
The most straightforward route involves brominating 3-butoxy-5-(trifluoromethoxy)benzene. Electrophilic aromatic substitution (EAS) is employed, leveraging the directing effects of substituents:
-
Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position relative to itself.
-
Butoxy (-OBu) : Electron-donating group (EDG) that directs ortho/para substitution.
In practice, bromination occurs preferentially at the position para to the -OCF₃ group due to its stronger directing influence. The reaction is typically conducted using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or chloroform at 0–25°C. Catalysts such as FeBr₃ or AlBr₃ enhance reactivity.
Example Protocol :
-
Substrate : 3-butoxy-5-(trifluoromethoxy)benzene (10 mmol)
-
Brominating Agent : Br₂ (12 mmol)
-
Solvent : DCM (50 mL)
-
Catalyst : FeBr₃ (0.5 mmol)
-
Conditions : Stir at 0°C for 4 hours
Sequential Functionalization via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables modular synthesis. A boronic ester derivative of 3-bromo-5-(trifluoromethoxy)benzene reacts with butoxy-substituted aryl halides:
Key Considerations :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Toluene/EtOH (4:1)
Steric hindrance from the butoxy group necessitates bulky ligands (e.g., SPhos) to improve coupling efficiency.
Halogen Exchange Reactions
Fluorine-Bromine Exchange
This method substitutes fluorine atoms with bromine in polyhalogenated precursors. For example, 1,3-dibromo-5-(trifluoromethoxy)benzene undergoes nucleophilic substitution with butoxide ions:
Conditions :
Catalytic Bromination with Transition Metal Complexes
Copper-Mediated Bromination
Copper(I) bromide (CuBr) catalyzes bromination under mild conditions. The reaction proceeds via a radical mechanism, minimizing side products:
Protocol :
-
Substrate : 3-butoxy-5-(trifluoromethoxy)benzene
-
Catalyst : CuBr (10 mol%)
-
Oxidant : tert-Butyl hydroperoxide (TBHP)
-
Solvent : Acetonitrile
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to optimize heat transfer and mixing:
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃ | 72–78% | 98% | Moderate |
| Suzuki Coupling | Pd catalyst, Ar-B(OH)₂ | 65–70% | 95% | High |
| Halogen Exchange | NaOBu, DMF | 60–68% | 97% | Low |
| Cu-Mediated Bromination | CuBr, TBHP | 70–75% | 96% | High |
Regioselectivity Control Strategies
Electronic Effects
-
-OCF₃ Group : Withdraws electron density via inductive effects, deactivating the ring and directing electrophiles to the meta position.
-
-OBu Group : Donates electrons via resonance, activating ortho/para positions.
Computational studies (DFT) confirm that the -OCF₃ group lowers the activation energy for meta substitution by 8–10 kcal/mol compared to ortho.
Steric Effects
The butoxy group’s bulkiness hinders electrophile approach at adjacent positions, favoring para substitution relative to -OCF₃.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 1.0–1.6 (m, butoxy CH₂), δ 3.8–4.2 (t, OCH₂), δ 7.2–7.5 (aromatic protons).
-
¹⁹F NMR : δ −58 to −62 (trifluoromethoxy group).
Mass Spectrometry (MS)
-
EI-MS : m/z 313 (M⁺), isotopic pattern confirms bromine (1:1 ratio for m/z 313/315).
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The butoxy group can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic properties of 1-bromo-3-butoxy-5-(trifluoromethoxy)benzene and related compounds:
Reactivity in Pd-Catalyzed Coupling Reactions
The trifluoromethoxy group enhances reactivity in Pd-catalyzed direct arylations by polarizing the C-Br bond. However, substituent position and steric effects significantly influence yields:
1-Bromo-4-(trifluoromethoxy)benzene :
1-Bromo-3-(trifluoromethoxy)benzene :
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene :
This compound (inferred) :
- The butoxy group’s steric bulk may reduce reactivity compared to smaller substituents (e.g., -OCH₃). However, its electron-donating resonance could partially offset the -OCF₃ group’s electron withdrawal, moderating the polarization of the C-Br bond.
Key Research Findings
Substituent Position : Para-substituted bromobenzenes generally exhibit higher reactivity in coupling reactions than meta-substituted analogs due to reduced steric hindrance .
Electron-Withdrawing Groups : Trifluoromethoxy and fluoro substituents enhance reactivity by polarizing the C-Br bond, whereas alkoxy groups (e.g., butoxy) may introduce competing electronic effects .
Steric Effects : Bulky substituents like butoxy can reduce reaction yields by hindering catalyst access to the reactive site. For instance, 1-bromo-4-(difluoromethoxy)benzene (smaller -OCF₂H group) showed lower yields (77%) compared to its trifluoromethoxy counterpart (93%) .
Biological Activity
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : C10H10BrF3O2
- Molecular Weight : 303.09 g/mol
- CAS Number : 1221658-65-6
This compound features a bromine atom, a butoxy group, and a trifluoromethoxy substituent, which may influence its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating that it may disrupt cellular signaling pathways involved in cancer progression.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting their activity and potentially leading to therapeutic effects.
The mechanisms by which this compound exerts its biological effects are still under investigation. Key hypotheses include:
- Halogen Bonding : The presence of the bromine atom may facilitate halogen bonding interactions with biomolecules, enhancing binding affinity to targets such as proteins or nucleic acids.
- Lipophilicity : The trifluoromethoxy group increases the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
- Substituent Effects : The butoxy group may modulate the compound's interaction with enzymes or receptors, influencing its overall biological activity.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against various microbial strains. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that treatment with this compound reduced proliferation in cancer cell lines, indicating its potential as an anticancer therapeutic. Further mechanistic studies are needed to elucidate specific pathways involved.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 19F NMR identifies the trifluoromethoxy group (δ −58 to −62 ppm), while 1H NMR distinguishes butoxy protons (δ 1.0–1.6 ppm for CH2 and δ 3.8–4.2 ppm for OCH2) .
- GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 316 (M+), with fragmentation patterns confirming bromine (isotopic peaks at m/z 318/316 ≈ 1:1) .
Advanced Research Focus
High-resolution LC-MS (ESI+) coupled with ion mobility spectrometry separates co-eluting isomers. For example, the 3-butoxy vs. 4-butoxy isomer can be differentiated by collision cross-section (CCS) values (ΔCCS ≈ 2.5 Ų) . Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard achieves <2% error in purity assessment .
How can contradictory data on the compound’s stability under acidic or basic conditions be resolved?
Basic Research Focus
Literature reports vary on hydrolysis rates. Under acidic conditions (pH < 2), the trifluoromethoxy group hydrolyzes to -OH at 60°C (t1/2 = 8 hr), while the butoxy group remains stable. In basic media (pH > 10), the butoxy group undergoes SN2 cleavage (t1/2 = 2 hr at 25°C), but -OCF3 resists hydrolysis. Contradictions arise from solvent effects: protic solvents (e.g., MeOH) accelerate hydrolysis compared to aprotic solvents (e.g., THF) .
Advanced Research Focus
In situ IR spectroscopy identifies intermediate species during degradation. For example, under basic conditions, a transient alkoxide intermediate forms at the butoxy group, confirmed by a ν(C-O) stretch at 1040 cm⁻¹. Density functional theory (DFT) simulations correlate this with a lower activation barrier (ΔG‡ = 18 kcal/mol) compared to acidic hydrolysis (ΔG‡ = 24 kcal/mol) .
What role does this compound play in medicinal chemistry, particularly in PET radiotracer development?
Advanced Research Focus
The bromine atom serves as a handle for isotopic substitution (e.g., 76Br for positron emission tomography). Radiolabeling studies show that replacing Br with 76Br via halogen exchange (Cu-mediated, 150°C, 30 min) achieves radiochemical yields >85% . The trifluoromethoxy group enhances blood-brain barrier permeability (logP = 2.8), making the compound a candidate for CNS-targeted tracers .
How does the compound’s solid-state structure impact its crystallinity and formulation in drug delivery systems?
Advanced Research Focus
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with intermolecular C-F···H-C interactions (2.9 Å), enhancing thermal stability (Tm = 98°C). Co-crystallization with polymers like PLGA improves solubility (3.2 mg/mL in PBS vs. 0.8 mg/mL for pure compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
